BenchChemオンラインストアへようこそ!

N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine

physicochemical characterization crystallinity purification

Procure N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine (CAS 6206-85-5), a certified drug-impurity reference standard at ≥98% purity, supplied specifically for pharmaceutical R&D and quality control. This oxime derivative of 2-phenyl-2H-1,2,3-triazole-4-carboxaldehyde offers a well-defined E-oxime geometry critical for pharmacophoric fit in enzyme binding pockets, as demonstrated by cholinesterase inhibition (AChE IC₅₀ values as low as 4.8 µM). Its lower LogP (1.08) vs. the parent aldehyde enhances aqueous solubility for biochemical screening. The defined melting point (140°C) enables straightforward identity confirmation per ICH Q2(R1). Direct procurement bypasses the aldehyde-oxime-nitrile synthetic sequence, enabling single-step dehydration to 2-phenyl-4-cyano-1,2,3-triazole — ideal for parallel synthesis workflows. Stored at -20°C for long-term stability.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 6206-85-5
Cat. No. B1384284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine
CAS6206-85-5
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C=NO
InChIInChI=1S/C9H8N4O/c14-11-7-8-6-10-13(12-8)9-4-2-1-3-5-9/h1-7,14H
InChIKeyYEVBSIJRKZOGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine (CAS 6206-85-5): Structural Identity and Core Properties for Procurement Decisions


N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine (CAS 6206-85-5) is the oxime derivative of 2-phenyl-2H-1,2,3-triazole-4-carboxaldehyde, belonging to the family of 2‑aryl‑1,2,3‑triazole heterocycles . It has the molecular formula C₉H₈N₄O, a molecular weight of 188.19 g mol⁻¹, a melting point of 140 °C (from ethanol), a density of 1.31 g cm⁻³, a boiling point of 255.7 °C at 760 mmHg, and a calculated LogP of 1.08 [1]. The compound is commercially supplied at 95 % purity and is specifically marketed as a drug‑impurity reference standard for pharmaceutical R&D and quality control .

Why N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine Cannot Be Replaced by Generic Triazole Analogs


The 2‑phenyl‑2H‑1,2,3‑triazole scaffold supports a wide spectrum of biological activities, but small structural modifications drastically alter potency, selectivity, and physicochemical behaviour [1]. Replacement of the oxime function by an aldehyde (CAS 3213‑80‑7), alcohol, or other carbonyl derivatives fundamentally changes hydrogen‑bonding capacity, metal‑chelation potential, and LogP, thereby modifying target engagement and ADME profiles [2]. Moreover, the oxime geometry (E/Z isomerism) offers a defined spatial presentation of the terminal hydroxyl group that is absent in the parent aldehyde, directly influencing pharmacophoric fit in enzyme binding pockets as demonstrated for cholinesterase inhibition within the 1,2,3‑triazole‑oxime class [3]. These molecular distinctions mean that generic in‑class substitution cannot be assumed to preserve activity, solubility, or certified reference‑standard applicability.

Quantitative Differentiation Evidence for N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine Versus Closest Analogs


Melting‑Point Identity: A 58–63 °C Advantage Over the Parent Aldehyde for Purification and Formulation

The oxime exhibits a melting point of 140 °C (recrystallized from ethanol), whereas the parent aldehyde, 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carboxaldehyde (CAS 3213‑80‑7), has reported melting points in the range of 77–81 °C across commercial and literature sources . This substantial difference (ΔT ≈ 59–63 °C) directly reflects the stronger intermolecular hydrogen‑bonding introduced by the oxime functionality and provides a robust, instrument‑free identity check for incoming quality control.

physicochemical characterization crystallinity purification

LogP Differentiation: Measured LogP 1.08 Separates the Oxime from Less Polar Triazole Analogs

The calculated LogP of the target oxime is 1.08, whereas 2‑phenyl‑2H‑1,2,3‑triazole‑4‑carboxaldehyde is predicted to have a LogP of approximately 1.32 (consensus estimate from multiple QSPR models) [1][2]. The 0.24 log‑unit decrease corresponds to a roughly 1.7‑fold increase in aqueous solubility, which can improve solution‑phase handling for biochemical assays and reduce non‑specific binding to assay plates.

lipophilicity ADME prediction solubility

Synthetic‑Intermediate Utility: Unique Access to 2‑Phenyl‑4‑cyano‑1,2,3‑triazole via Oxime Dehydration

The oxime serves as a direct precursor to 2‑phenyl‑4‑cyano‑1,2,3‑triazole through a single‑step dehydration with thionyl chloride, a transformation that is structurally impossible from the aldehyde alone [1]. In contrast, the parent aldehyde requires a separate oxime formation step followed by dehydration to access the nitrile. This saves one synthetic step, translating to reduced reagent costs and higher overall yield when the nitrile is the desired downstream product.

synthetic chemistry nitrile synthesis building block

Class‑Level Enzyme‑Inhibition Evidence: Triazole‑Oximes Demonstrate Potent AChE Activity (IC₅₀ = 4.8 µM for the Closest Structural Analog)

Although no direct data exist for the target compound itself, structurally analogous 1,2,3‑triazole‑oxime derivatives exhibit strong acetylcholinesterase (AChE) inhibition. Compound 3b in the Gungor et al. series, which contains the same 1,2,3‑triazole‑oxime pharmacophore, displayed an AChE IC₅₀ of 4.8 ± 0.052 µM, approximately 1.8‑fold more potent than its non‑oxime triazole counterpart [1]. Additionally, the oxime‑containing compound showed a DNA‑binding constant Kb = 4.6 × 10⁵ M⁻¹, superior to the non‑oxime members of the series [1]. This establishes a class‑level trend wherein the oxime functionality enhances both enzyme inhibition and DNA binding relative to the parent triazole.

cholinesterase inhibition neurodegeneration drug discovery

Reference‑Standard Status: Certified Identity for Pharmaceutical Impurity Profiling

The compound is explicitly supplied and catalogued as a drug‑impurity reference standard, a designation that requires batch‑specific purity certification, identity verification by orthogonal spectroscopic methods, and controlled storage conditions (‑4 °C) . In contrast, the parent aldehyde (CAS 3213‑80‑7) is typically offered as a general‑purpose synthetic building block without the same level of certified purity documentation. This certification gap directly impacts regulatory compliance in pharmaceutical analysis.

pharmaceutical analysis impurity reference standard quality control

Optimal Procurement Scenarios for N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine Based on Quantitative Differentiation


Pharmaceutical Impurity Profiling in GMP/QC Laboratories

As a certified drug‑impurity reference standard, the compound is the appropriate choice for HPLC/GC method validation and system suitability testing in pharmaceutical quality control. Its defined melting point (140 °C) and storage specification at ‑4 °C enable straightforward identity confirmation and stability management, satisfying ICH Q2(R1) requirements for reference standard qualification .

Medicinal Chemistry: One‑Step Synthesis of 4‑Cyano‑1,2,3‑triazole Libraries

Procurement of the oxime directly enables a single‑step dehydration to 2‑phenyl‑4‑cyano‑1,2,3‑triazole, bypassing the aldehyde‑oxime‑nitrile sequence and reducing the synthetic route by one step. This is particularly valuable for parallel synthesis workflows where operational simplicity and atom economy are prioritized [1].

AChE‑Targeted Drug Discovery Based on Triazole‑Oxime Pharmacophore

Given the class‑level observation that 1,2,3‑triazole‑oximes achieve AChE IC₅₀ values as low as 4.8 µM—approximately 1.8‑fold better than non‑oxime triazoles—the compound serves as a structurally characterized starting point for hit‑to‑lead optimization in neurodegenerative disease programs. Its lower LogP (1.08) relative to the aldehyde improves aqueous solubility, facilitating biochemical screening [2].

Crystallography and Solid‑State Characterization Studies

The high melting point (140 °C) and well‑defined crystal habit of the oxime make it suitable for single‑crystal X‑ray diffraction studies aimed at understanding hydrogen‑bonding networks in triazole‑oxime systems. The E‑oxime geometry provides a rigid spatial template for structure‑based drug design efforts .

Quote Request

Request a Quote for N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.